molecular formula C18H32Cl2N2O5S B15352703 Dehydroclindamycin Hydrochloride

Dehydroclindamycin Hydrochloride

Cat. No.: B15352703
M. Wt: 459.4 g/mol
InChI Key: UOJRTDWGDUSAML-VHJGJGDUSA-N
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Description

Dehydroclindamycin Hydrochloride is a semi-synthetic derivative of clindamycin, a lincosamide antibiotic. Clindamycin hydrochloride (CAS 21462-39-5) has a molecular formula of C₁₈H₃₄Cl₂N₂O₅S and a molecular weight of 461.444 g/mol . It is bactericidal against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae by inhibiting bacterial protein synthesis via 50S ribosomal subunit binding .

This compound is currently listed as a research chemical, available in milligram quantities with pricing indicative of specialized applications (e.g., €2,000 for 10 mg) . Its exact pharmacological profile, including potency, spectrum, and clinical indications, remains under investigation.

Properties

Molecular Formula

C18H32Cl2N2O5S

Molecular Weight

459.4 g/mol

IUPAC Name

(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,3-dihydropyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H31ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h8-9,11-16,18,22-24H,5-7H2,1-4H3,(H,20,25);1H/t9-,11-,12+,13-,14+,15+,16+,18+;/m0./s1

InChI Key

UOJRTDWGDUSAML-VHJGJGDUSA-N

Isomeric SMILES

CCCC1=CN([C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)C.Cl

Canonical SMILES

CCCC1=CN(C(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl)C.Cl

Origin of Product

United States

Chemical Reactions Analysis

Common Reagents and Conditions:

    Mechanism of Action

    Dehydroclindamycin Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This inhibition disrupts bacterial growth and leads to cell death.

    Molecular Targets and Pathways: The primary molecular target of this compound is the 23S rRNA of the 50S ribosomal subunit. By binding to this site, it interferes with the peptidyl transferase activity, which is essential for protein synthesis.

    Comparison with Similar Compounds

    Structural and Functional Comparison with Clindamycin Hydrochloride

    The primary distinction lies in the dehydro modification , which likely alters the molecule’s stereochemistry and binding affinity. Clindamycin hydrochloride’s FTIR spectra (, Table 4) reveal characteristic peaks for functional groups such as -OH, -NH, and -Cl, which may shift or diminish in Dehydroclindamycin due to the introduction of a double bond or loss of hydrogen atoms.

    Parameter Clindamycin Hydrochloride Dehydroclindamycin Hydrochloride
    CAS Number 21462-39-5 Not explicitly provided
    Molecular Formula C₁₈H₃₄Cl₂N₂O₅S Likely C₁₈H₃₂Cl₂N₂O₅S (hypothetical)
    Molecular Weight 461.444 g/mol ~459.43 g/mol (estimated)
    Mechanism 50S ribosomal inhibition Presumed similar, but efficacy unverified
    Research Status Clinically approved Experimental/Preclinical

    Key Implications :

    • The dehydro modification may reduce solubility or bioavailability compared to clindamycin, as seen in other dehydro derivatives .
    • Structural changes could confer resistance against bacterial enzymes that inactivate clindamycin, though this requires validation.

    Comparison with Other Hydrochloride-Based Antibiotics

    Demeclocycline Hydrochloride (Tetracycline Class)

    Demeclocycline Hydrochloride (CAS 64-73-3) is a tetracycline antibiotic with a molecular formula of C₂₁H₂₁ClN₂O₈·HCl . It inhibits bacterial 30S ribosomal subunits and is used for acne and SIADH (syndrome of inappropriate antidiuretic hormone).

    Parameter This compound Demeclocycline Hydrochloride
    Target Pathogens Gram-positive Broad-spectrum (Gram +/-)
    Mechanism 50S inhibition 30S inhibition
    Clinical Use Experimental Approved for acne/SIADH
    Vancomycin Hydrochloride (Glycopeptide Class)

    Vancomycin Hydrochloride (CAS 1404-93-9) targets cell wall synthesis in Gram-positive bacteria, including MRSA. It is administered orally or intravenously .

    Parameter This compound Vancomycin Hydrochloride
    Spectrum Narrow (Gram+) Broad (Gram+, MRSA)
    Resistance Risk Moderate (erm gene-mediated) Low (vancomycin-resistant Enterococci rare)
    Moxifloxacin Hydrochloride (Fluoroquinolone Class)

    Moxifloxacin Hydrochloride (CAS 186826-86-8) inhibits DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria .

    Parameter This compound Moxifloxacin Hydrochloride
    Spectrum Gram-positive Broad (Gram+, Gram-, atypical)
    Mechanism Protein synthesis inhibitor DNA synthesis inhibitor

    Q & A

    What are the key considerations for synthesizing Dehydroclindamycin Hydrochloride in a laboratory setting?

    Basic Research Question
    Synthesis requires optimization of reaction parameters such as temperature, stoichiometry, and catalyst selection. For example, in analogous hydrochloride syntheses, hydroxylamine hydrochloride and benzonitrile are reacted under controlled alkaline conditions (e.g., 30% NaOH at 40°C for 6 hours), followed by acidification to precipitate the product . Key steps include:

    • Reagent purity validation (e.g., TLC monitoring for reaction completion).
    • pH adjustment (e.g., using 2N HCl to pH 6–7 for crystallization).
    • Purification via vacuum drying or solvent recrystallization .

    What safety protocols should be followed when handling this compound?

    Basic Research Question
    Safety protocols align with general guidelines for hydrochloride salts:

    • Personal Protective Equipment (PPE): Lab coats, gloves, and respiratory protection for aerosolized particles .
    • Ventilation: Use fume hoods to prevent inhalation exposure, as hydrochloride vapors may cause dizziness or respiratory irritation .
    • Emergency Procedures: Immediate eye/skin washing with water for 15+ minutes and medical consultation for ingestion .

    How can researchers resolve contradictions in spectroscopic data during characterization?

    Advanced Research Question
    Contradictions often arise from impurities or instrument variability. Methodological solutions include:

    • Cross-validation: Use complementary techniques (e.g., NMR for structural confirmation, HPLC for purity >98% ).
    • Reference Standards: Compare against pharmacopeial-grade materials (e.g., EP/BP standards for related hydrochlorides) .
    • Statistical Analysis: Replicate measurements to identify outliers and ensure data reproducibility .

    What experimental design strategies are recommended for assessing the compound's stability under various conditions?

    Advanced Research Question
    Adopt a Design of Experiments (DoE) approach:

    • Stress Testing: Expose the compound to thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–13) conditions .
    • Response Variables: Monitor degradation via HPLC peak area changes or mass loss .
    • Statistical Models: Use ANOVA to identify significant degradation factors and optimize storage conditions .

    Which analytical techniques are most suitable for purity assessment of hydrochloride salts?

    Basic Research Question
    Prioritize techniques with high sensitivity and specificity:

    • HPLC: Quantify impurities using C18 columns and UV detection (e.g., 254 nm for aromatic moieties) .
    • Melting Point Analysis: Validate consistency with literature values (e.g., 77–80°C for benzamidine oxime ).
    • Elemental Analysis: Confirm stoichiometry of carbon, hydrogen, and nitrogen .

    How to address low yield issues during scale-up synthesis?

    Advanced Research Question
    Low yields during scale-up often stem from inefficient mixing or heat transfer. Mitigation strategies include:

    • Catalyst Optimization: Evaluate phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reaction rates .
    • Solvent Selection: Use polar aprotic solvents (e.g., isopropanol) to improve solubility and reduce side reactions .
    • Kinetic Studies: Profile reaction intermediates via in-situ FTIR or Raman spectroscopy to identify bottlenecks .

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